![molecular formula C8H11IN2O2 B2866097 methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate CAS No. 1354703-81-3](/img/structure/B2866097.png)
methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo various reactions such as iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has been identified as a key intermediate in the synthesis of compounds with potential antimicrobial properties . Its pyrazole core is a common motif in many pharmacologically active molecules, and its modification through various chemical reactions can lead to the development of new antibacterial and antifungal agents.
Agricultural Chemistry: Pesticide Development
In the agricultural sector, this compound serves as a precursor for the synthesis of various pyrazole derivatives. These derivatives have been shown to possess herbicidal and insecticidal activities, providing a basis for the development of new pesticides .
Material Science: Organic Synthesis
The pyrazole ring of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a versatile scaffold in organic synthesis. It can be used to create a wide range of complex molecules for material science applications, including polymers and organic electronic materials .
Coordination Chemistry: Ligand Synthesis
This compound can act as a ligand in coordination chemistry, binding to metal ions to form coordination complexes. These complexes are crucial in catalysis and have applications in both industrial processes and research settings .
Environmental Science: Pollutant Degradation
Research into the environmental applications of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate includes its potential use in the degradation of pollutants. Its chemical structure could be modified to interact with specific contaminants, aiding in their breakdown and removal from the environment .
Pharmaceutical Research: Drug Discovery
In pharmaceutical research, the iodine atom present in the compound offers a unique handle for further chemical modifications. This can lead to the discovery of new drugs with improved efficacy and reduced side effects. The pyrazole moiety is particularly significant in the design of drugs targeting various diseases, including cancer and metabolic disorders .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of research on “Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods, biological activities, and applications in various fields of science.
Mechanism of Action
Target of Action
The primary targets of “methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate” are currently unknown. This compound belongs to the pyrazole family , which is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The iodine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways.
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed, and at a temperature between 2-8°c . This suggests that the compound may be sensitive to light, air, and temperature, which could affect its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate”. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, the compound’s storage instructions suggest that it may be sensitive to light, air, and temperature .
properties
IUPAC Name |
methyl 4-iodo-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFGJHGXOQQACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate |
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